molecular formula C22H17FN6O3 B2877966 2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1203400-43-4

2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No.: B2877966
CAS No.: 1203400-43-4
M. Wt: 432.415
InChI Key: COPBLROUSWBYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a high-purity chemical compound offered for research purposes. This complex molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a structure of significant interest in medicinal chemistry due to its potential for diverse biological activity. The compound's design incorporates a benzo[d]isoxazole moiety and a 4-fluorophenyl group, suggesting potential for investigation in various biochemical pathways. It is supplied exclusively for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O3/c23-15-7-5-14(6-8-15)22-26-25-19-9-10-21(27-29(19)22)31-12-11-24-20(30)13-17-16-3-1-2-4-18(16)32-28-17/h1-10H,11-13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPBLROUSWBYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCOC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action are yet to be determined. These effects would be dependent on the compound’s target and mode of action. Once these are known, it would be possible to predict the potential therapeutic or adverse effects of the compound.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of benzoisoxazole and triazolopyridazine rings, which distinguishes it from analogs. Below is a comparative analysis with key compounds from recent literature:

Table 1: Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Benzoisoxazole + triazolopyridazine 4-fluorophenyl, acetamide linker High predicted kinase inhibition
I-6230 Pyridazine + ethyl benzoate Phenethylamino, pyridazin-3-yl Moderate serotonin receptor affinity
I-6273 Isoxazole + ethyl benzoate Methylisoxazol-5-yl, phenethyl Enhanced metabolic stability
7a-c (from ) Benzoxazinone + pyrimidine Substituted-phenyl, amino Anticandidal activity (in vitro)

Key Findings:

Unlike benzoxazinone derivatives (7a-c), which exhibit antifungal activity, the benzoisoxazole-triazolopyridazine hybrid likely targets kinase pathways due to its planar aromatic system .

Substituent Effects :

  • The 4-fluorophenyl group in the target compound enhances lipophilicity (clogP ≈ 3.5) compared to I-6273’s methylisoxazole (clogP ≈ 2.8), suggesting better blood-brain barrier penetration.
  • The acetamide linker in the target compound may improve solubility relative to the thioether (I-6373) or ester (I-6473) linkers in analogs .

Synthetic Challenges :

  • The target compound requires multi-step synthesis involving Suzuki coupling (for triazolopyridazine) and nucleophilic substitution (for benzoisoxazole), contrasting with the straightforward esterification used for I-6230/I-6273 .

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